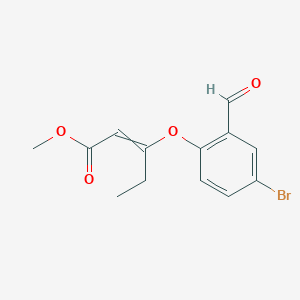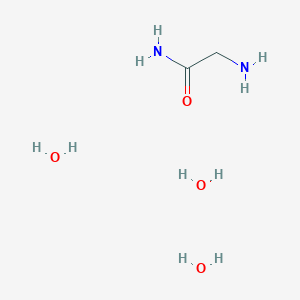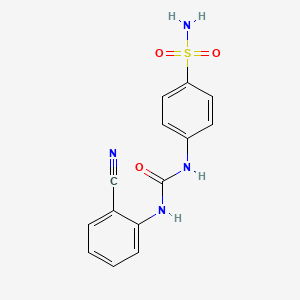
3,6-Bis(4-(bis(4-methoxyphenyl)amino)phenyl)phenanthrene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Bis(4-(bis(4-methoxyphenyl)amino)phenyl)phenanthrene-9,10-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenanthrene core substituted with bis(4-methoxyphenyl)amino groups, making it an interesting subject for research in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(4-(bis(4-methoxyphenyl)amino)phenyl)phenanthrene-9,10-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenanthrene Core: The phenanthrene core can be synthesized through a series of cyclization reactions starting from simpler aromatic compounds.
Substitution with Bis(4-methoxyphenyl)amino Groups: The phenanthrene core is then subjected to substitution reactions where bis(4-methoxyphenyl)amino groups are introduced. This step often requires the use of strong bases and specific solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
3,6-Bis(4-(bis(4-methoxyphenyl)amino)phenyl)phenanthrene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
3,6-Bis(4-(bis(4-methoxyphenyl)amino)phenyl)phenanthrene-9,10-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism by which 3,6-Bis(4-(bis(4-methoxyphenyl)amino)phenyl)phenanthrene-9,10-dione exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Spiro-OMeTAD: A well-known hole transport material used in perovskite solar cells.
PTAA: Another hole transport material with similar applications in organic electronics.
Uniqueness
3,6-Bis(4-(bis(4-methoxyphenyl)amino)phenyl)phenanthrene-9,10-dione is unique due to its specific structural features, which confer distinct electronic properties. These properties make it particularly suitable for applications in organic electronics and materials science, where precise control over electronic characteristics is crucial.
Properties
Molecular Formula |
C54H42N2O6 |
|---|---|
Molecular Weight |
814.9 g/mol |
IUPAC Name |
3,6-bis[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]phenanthrene-9,10-dione |
InChI |
InChI=1S/C54H42N2O6/c1-59-45-23-15-41(16-24-45)55(42-17-25-46(60-2)26-18-42)39-11-5-35(6-12-39)37-9-31-49-51(33-37)52-34-38(10-32-50(52)54(58)53(49)57)36-7-13-40(14-8-36)56(43-19-27-47(61-3)28-20-43)44-21-29-48(62-4)30-22-44/h5-34H,1-4H3 |
InChI Key |
ILEBUQOFEMMUTD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC4=C(C=C3)C(=O)C(=O)C5=C4C=C(C=C5)C6=CC=C(C=C6)N(C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C9=CC=C(C=C9)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



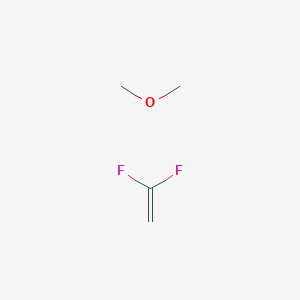
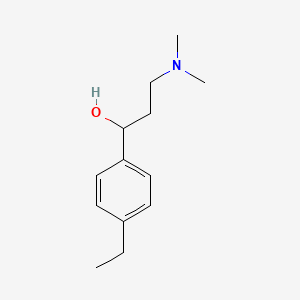
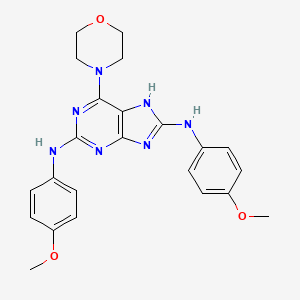

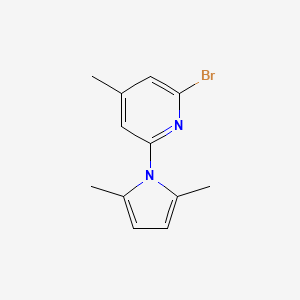
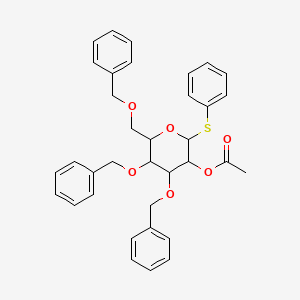
![2-{(E)-[(2-Fluorophenyl)methylidene]amino}-5-[(E)-phenyldiazenyl]benzoic acid](/img/structure/B12517398.png)
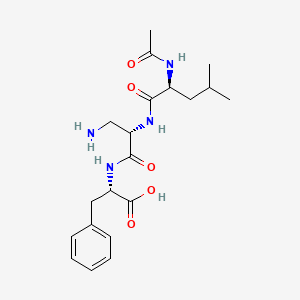
![(R)-3-Benzo[1,3]dioxol-5-YL-2-tert-butoxycarbonylamino-propionic acid](/img/structure/B12517403.png)

